Ethyl 2-bromo-4-methylthiazole-5-carboxylate
Overview
Description
Ethyl 2-bromo-4-methylthiazole-5-carboxylate is an organobromine compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.11 g/mol . It is a thiazole derivative, characterized by the presence of a bromine atom at the 2-position, a methyl group at the 4-position, and an ethyl ester group at the 5-position of the thiazole ring . This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-methylthiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The intermediate product, ethyl 2-bromo-3-oxobutanoate, is then reacted with thiourea to form the target compound . The reaction conditions usually involve maintaining the reaction mixture at a specific temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key reagents and reaction conditions but may include additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a sulfoxide or sulfone derivative .
Scientific Research Applications
Ethyl 2-bromo-4-methylthiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential antileukemic agents.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is a versatile intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to exhibit antileukemic activity by interfering with cellular processes in cancer cells . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Ethyl 2-bromo-4-methylthiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-amino-4-methylthiazole-5-carboxylate: This compound has similar structural features but contains an amino group instead of a bromine atom.
Mthis compound: This compound is similar but has a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBIOWPDDZPIDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384968 | |
Record name | Ethyl 2-bromo-4-methylthiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22900-83-0 | |
Record name | Ethyl 2-bromo-4-methylthiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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